molecular formula C8H8O3 B1675948 Mandelic acid CAS No. 90-64-2

Mandelic acid

Cat. No.: B1675948
CAS No.: 90-64-2
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents. The compound was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler while heating amygdalin, an extract of bitter almonds, with diluted hydrochloric acid. The name “mandelic” is derived from the German word “Mandel,” meaning almond .

Mechanism of Action

Target of Action

Mandelic acid, a type of gentle alpha hydroxy acid (AHA), primarily targets the skin cells. It is particularly effective on the top layer of the skin, known as the epidermis . This compound is also known to target melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin .

Mode of Action

This compound interacts with its targets by loosening the bonds that adhere the dead or old skin cells to the skin surface . This helps shed old, dryer skin cells to reveal new smoother skin cells . As a tyrosinase inhibitor, this compound interrupts the melanin production cycle by blocking melanocytes from forming and rising through the layers of skin .

Biochemical Pathways

This compound is a substrate or product of several biochemical processes called the mandelate pathway . The most studied this compound degradation pathway from Pseudomonas putida consists of mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase and downstream benzoic acid degradation pathways .

Pharmacokinetics

It is known that this compound penetrates the skin much more slowly compared to other ahas due to its large molecular size . This slow absorption may mean that it feels less irritating to the skin than other AHAs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the improvement of skin appearance. It helps manage acne and clogged pores by unclogging pores, dissolving blackheads and comedones, and controlling sebum production . This compound has antibacterial properties and may help remove acne-causing bacteria in the skin . It may also reduce inflammation and redness, which helps reduce the occurrence of breakouts, including cystic acne breakouts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, excess exposure to the sun, hormonal imbalance, and inflammatory skin conditions (such as acne and eczema) can all trigger excess melanin production. This makes hyperpigmentation more likely. This compound can help to prevent this by accelerating cell turnover, exfoliating away any irregular pigment that’s lodged in these skin cells .

Biochemical Analysis

Biochemical Properties

Mandelic acid plays a significant role in various biochemical reactions. It is involved in the mandelate pathway, where it interacts with several enzymes such as mandelate racemase, mandelate dehydrogenase, and benzoylformate decarboxylase . Mandelate racemase interconverts the two enantiomers of this compound, while mandelate dehydrogenase oxidizes this compound to phenylglyoxylic acid. Benzoylformate decarboxylase further decarboxylates phenylglyoxylic acid to benzaldehyde . These interactions are crucial for the metabolism and degradation of this compound in biological systems.

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It acts as an exfoliator, loosening and lifting dead skin cells to encourage renewal . This compound also promotes collagen production, which helps improve skin elasticity and reduce fine lines . Additionally, it has antibacterial and anti-inflammatory properties, making it effective in treating acne and reducing inflammation . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism contributes to its effectiveness in skincare.

Molecular Mechanism

At the molecular level, this compound exerts its effects by breaking down intercellular bonds, resulting in smoother and more radiant skin . It eliminates calcium ions in the epidermis from cell adhesion structures by chelation, causing cellular desquamation of the upper layers of the epidermis . This process favors the growth of new cells and inhibits their differentiation, promoting skin renewal and improving overall skin texture.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is stable under normal conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound maintains its antibacterial and exfoliating properties over extended periods, making it suitable for use in skincare products . Its stability and effectiveness can be influenced by factors such as pH and temperature.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial and anti-inflammatory properties without causing significant adverse effects . At high doses, this compound can cause skin irritation and other toxic effects . It is essential to determine the appropriate dosage to maximize its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mandelate pathway. It is metabolized by enzymes such as mandelate racemase, mandelate dehydrogenase, and benzoylformate decarboxylase . These enzymes convert this compound into various intermediates, which are further processed in the metabolic pathway. The degradation of this compound leads to the formation of benzoic acid, which is eventually excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed slowly due to its large molecular size, allowing it to stay on the skin’s surface longer and reduce irritation . This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily in the epidermis, where it exerts its exfoliating and antibacterial effects . It targets specific compartments within the skin cells, promoting the removal of dead skin cells and the growth of new ones . The localization of this compound in the epidermis is crucial for its effectiveness in skincare applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mandelic acid is typically prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde. Mandelonitrile can be synthesized by reacting benzaldehyde with sodium bisulfite to form the corresponding adduct, which is then reacted with sodium cyanide . The hydrolysis of mandelonitrile with hydrochloric acid yields this compound .

Industrial Production Methods: In industrial settings, this compound can also be produced by the base hydrolysis of phenylchloroacetic acid or dibromacetophenone. Another method involves heating phenylglyoxal with alkalis . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Mandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Glycolic acid
  • Malic acid
  • Lactic acid
  • Citric acid

Mandelic acid stands out due to its gentle nature and effectiveness in treating sensitive skin and acne-prone conditions.

Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32518-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelic acid [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mandelic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15358
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000164 [mmHg]
Record name Mandelic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15358
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

90-64-2, 611-72-3
Record name Mandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelic acid [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mandelic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MANDELIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-2-hydroxy-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANDELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH496X0UJX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mandelic acid
Reactant of Route 2
Mandelic acid
Reactant of Route 3
Mandelic acid
Reactant of Route 4
Mandelic acid
Reactant of Route 5
Mandelic acid
Reactant of Route 6
Mandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.